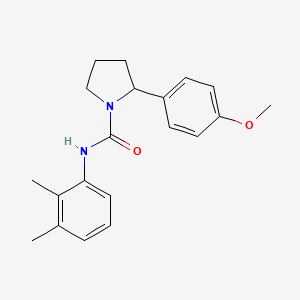
5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative, and its unique chemical structure makes it an attractive candidate for various research applications.
Wirkmechanismus
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the apoptotic pathway in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde are diverse and complex. This compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new pain medications. It has also been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is its unique chemical structure, which makes it an attractive candidate for various scientific research applications. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. One promising direction is the development of new drugs based on this compound. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for the development of new medications. Another potential direction is the study of its mechanism of action, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to explore the potential applications of this compound in other areas of scientific research.
Synthesemethoden
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves the reaction of 3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde with 1,3-benzodioxole in the presence of a suitable catalyst. The reaction yields the desired compound, which can be further purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde makes it an attractive candidate for various scientific research applications. This compound has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic activities in various preclinical studies.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-10-19-15(9-14(18-19)12-4-2-1-3-5-12)13-6-7-16-17(8-13)22-11-21-16/h1-8,10,15H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNLTRJKPOTUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate](/img/structure/B5966374.png)

![1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol](/img/structure/B5966388.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5966402.png)
![N-{[(4-hydroxypyrimidin-2-yl)thio]acetyl}-4-methylbenzamide](/img/structure/B5966413.png)
![ethyl 4-{[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B5966426.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-isoxazolecarboxamide](/img/structure/B5966432.png)
![N-(4-bromophenyl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5966451.png)
![N-(3-fluoro-4-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5966461.png)
![N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxo-4-imidazolidinyl)phenoxy]acetamide](/img/structure/B5966462.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5966474.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5966476.png)
![4-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5966483.png)